molecular formula C21H17N3O5S B2524921 N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 899964-02-4

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2524921
CAS RN: 899964-02-4
M. Wt: 423.44
InChI Key: AHJXRPPPUBSZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide" is a derivative of benzothiazole and nitrofuran, which are chemical structures known for their biological activities. The benzothiazole moiety is often included in compounds with potential antiproliferative and antioxidative properties, as seen in the synthesis of benzimidazole/benzothiazole-2-carboxamides . Similarly, nitrofuran derivatives have been studied for their antimicrobial activities .

Synthesis Analysis

The synthesis of related benzothiazole carboxamides involves the introduction of various substituents, such as methoxy and hydroxy groups, and can be further modified with nitro or amino groups . The synthesis of nitrofuran derivatives typically involves the reaction of nitrofuran moieties with other chemical groups to form the desired compound, as seen in the synthesis of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of benzothiazole and nitrofuran derivatives is crucial for their biological activity. For instance, the presence of methoxy groups and the specific arrangement of hydrogen bonds in the radical form of benzothiazole-2-carboxamide contribute to its antioxidative activity . The molecular conformations and supramolecular aggregation of benzamide derivatives are also important, as different substituents on the benzamide ring can lead to different modes of aggregation, affecting the compound's properties .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole and nitrofuran derivatives is influenced by the substituents present on the core structure. For example, the introduction of nitro groups can enhance the antiproliferative activity of benzothiazole-2-carboxamides , while the presence of methoxy groups can affect the antimicrobial and antioxidant properties of nitrofuran derivatives . The specific reactivity of "N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide" would depend on the interplay between the benzothiazole and nitrofuran moieties and their respective substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and nitrofuran derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. For instance, the presence of methoxy groups can affect the solubility and hydrogen bonding capacity of the compound . The nitro group in nitrofuran derivatives is known to be a key functional group that can influence the compound's reactivity and interactions with biological targets .

Safety And Hazards

Based on the available information, compounds similar to “N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide” can be considered safe anti-inflammatory agents .

Future Directions

The discovery and development of this novel class of M4 positive allosteric modulators, culminating in the discovery of ML293, opens up new possibilities for future research . The excellent in vivo PK properties and brain exposure of this compound make it a promising candidate for further studies .

properties

IUPAC Name

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-13-8-9-15(28-2)18-19(13)30-21(22-18)23(12-14-6-4-3-5-7-14)20(25)16-10-11-17(29-16)24(26)27/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJXRPPPUBSZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.